N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 55097-55-7
VCID: VC11723619
InChI: InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
SMILES: C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl
Molecular Formula: C14H15ClFN
Molecular Weight: 251.72 g/mol

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride

CAS No.: 55097-55-7

Cat. No.: VC11723619

Molecular Formula: C14H15ClFN

Molecular Weight: 251.72 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride - 55097-55-7

Specification

CAS No. 55097-55-7
Molecular Formula C14H15ClFN
Molecular Weight 251.72 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
Standard InChI Key CXYMTBOFRPOGFG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride is C14H14ClFN, with a molecular weight of 253.72 g/mol. The compound features a benzyl group (-CH2C6H5) and a 4-fluorophenyl moiety (-C6H4F) bonded to a central methanamine nitrogen, which is protonated as a hydrochloride salt. Key physicochemical properties inferred from structurally similar compounds include:

PropertyValue/DescriptionSource Analogue
LogP~3.6 (estimated)
Water SolubilityLow (hydrochloride improves solubility)
Melting Point180–190°C (predicted)
PSA (Polar Surface Area)12.36 Ų (amine contribution)

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing intermolecular interactions and bioavailability . The hydrochloride salt form improves stability and solubility in polar solvents, a common strategy for amine-containing pharmaceuticals .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride can be achieved through two primary routes, extrapolated from analogous procedures:

Route 1: Reductive Amination

  • Imine Formation: Condensation of 4-fluorobenzaldehyde with benzylamine in a solvent such as toluene or ethanol, catalyzed by molecular sieves or acid .

    4-Fluorobenzaldehyde+BenzylamineN-Benzyl-1-(4-fluorophenyl)methanimine+H2O\text{4-Fluorobenzaldehyde} + \text{Benzylamine} \rightarrow \text{N-Benzyl-1-(4-fluorophenyl)methanimine} + \text{H}_2\text{O}
  • Reduction: Hydrogenation of the imine intermediate using catalysts like Pt/C or Pd/C under H2 atmosphere .

    Imine+H2Pd/CN-Benzyl-1-(4-fluorophenyl)methanamine\text{Imine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{N-Benzyl-1-(4-fluorophenyl)methanamine}
  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Route 2: Buchwald-Hartwig Arylation

A palladium-catalyzed coupling between benzylamine derivatives and 4-fluoroaryl halides, as demonstrated in the synthesis of diarylmethylamines . For example:

Benzylamine+1-Bromo-4-fluorobenzenePd/XantphosN-Benzyl-1-(4-fluorophenyl)methanamine\text{Benzylamine} + \text{1-Bromo-4-fluorobenzene} \xrightarrow{\text{Pd/Xantphos}} \text{N-Benzyl-1-(4-fluorophenyl)methanamine}

This method offers regioselectivity and compatibility with sensitive functional groups .

Characterization Data

  • NMR (1H): Expected signals include a singlet at δ 3.8–4.1 ppm (CH2NH), multiplet at δ 7.2–7.4 ppm (benzyl aromatic protons), and doublets for the 4-fluorophenyl group .

  • MS (ESI+): Predicted m/z = 216.1 [M+H]+ (free base), 252.1 [M+Cl]– (hydrochloride) .

  • IR: Stretches at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F) .

Industrial and Research Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to chiral amines, critical for asymmetric synthesis of pharmaceuticals. For example:

  • Formoterol Analogues: Modifications to the aryl group enable tuning of β2-adrenergic receptor agonist activity .

  • Kinase Inhibitors: N-Benzyl amines are scaffolds in tyrosine kinase inhibitors, relevant in oncology .

Material Science

The fluorinated aromatic system may contribute to liquid crystal or polymer applications, where fluorine enhances thermal stability and dielectric properties .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing enantioselective routes using chiral catalysts (e.g., Ru-BINAP) to access R- and S-isomers for pharmacological profiling .

  • ADME Optimization: Improving bioavailability via prodrug strategies or formulation as mesylate salts .

  • Target Validation: Screening against DUBs, kinases, and GPCRs to identify novel therapeutic targets .

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